molecular formula C7H5N5O3 B143445 Pterin-6-Carboxylic Acid CAS No. 948-60-7

Pterin-6-Carboxylic Acid

Cat. No.: B143445
CAS No.: 948-60-7
M. Wt: 207.15 g/mol
InChI Key: QABAUCFGPWONOG-UHFFFAOYSA-N
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Description

Pterin-6-carboxylic acid (PT6C, C₇H₅N₅O₃) is an unconjugated pteridine derivative characterized by a bicyclic pteridine core with a carboxylic acid group at the 6th position . It is naturally occurring in diverse biological systems, including fluorescent millipedes (e.g., Motyxia sequoiae) , plants (e.g., Artemisia species) , and tomatoes . PT6C is also a photodegradation product of folic acid (FA), forming under ultraviolet (UVA) exposure alongside 6-formylpterin (FPT) . Its fluorescence properties (excitation/emission: 360 nm/450 nm) make it a biomarker in urinary pteridine analysis for diseases like cancer and diabetes . PT6C is hydrophilic (logPₒcₜ/𝓌ₐₜ = -1.488) and participates in oxidative stress pathways, generating reactive oxygen species (ROS) during UVA exposure .

Properties

IUPAC Name

2-amino-4-oxo-3H-pteridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABAUCFGPWONOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241626
Record name 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
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Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
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CAS No.

948-60-7
Record name Pterin-6-carboxylic acid
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Record name Pterin-6-carboxylic acid
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Record name 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
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Record name 2-amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid
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Record name PTERIN-6-CARBOXYLIC ACID
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Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

360 °C
Record name 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Conditions

  • Light source : UVA (λ = 365 nm, 10–20 J/cm²)

  • FA concentration : 1–10 μM in aqueous solutions (pH 4.5–6.0)

  • Oxygen requirement : Mandatory for complete oxidation to PCA

Mechanistic Pathway

FA absorbs UVA photons, leading to homolytic cleavage of the C9–N10 bond. This produces FPT and p-aminobenzoylglutamic acid. Subsequent oxidation of FPT’s formyl group (-CHO) to a carboxyl group (-COOH) yields PCA. The reaction follows pseudo-first-order kinetics, with FA degradation rates inversely proportional to initial concentration (e.g., 10 μM FA degrades 2.1× faster than 5 μM).

Yield and Purification

  • Yield : 60–75% PCA after 24-hour irradiation

  • Purification : Reverse-phase HPLC (C18 column, 50 mM ammonium phosphate buffer pH 3.0)

Chemical Oxidation of Neopterin/Biopterin

PCA is synthesized via potassium permanganate (KMnO₄)-mediated oxidation of reduced pterins like neopterin or biopterin. This method is scalable and avoids UV equipment.

Standard Protocol

  • Reagents :

    • Neopterin/biopterin: 12.2 g dissolved in 300 mL H₂O + 13.2 g NaOH

    • KMnO₄: 36 g in 600 mL H₂O (10°C)

  • Procedure :

    • Slowly add KMnO₄ solution to pterin mixture (≤25°C)

    • Stir 60 minutes (≤30°C) until MnO₂ precipitates

    • Quench excess oxidant with ethanol, filter, and acidify filtrate to pH 1.8 with HCl

  • Yield : 85–90% PCA (yellow crystals)

Critical Parameters

  • Temperature control : Exceeding 30°C causes overoxidation to pterin-6,7-dicarboxylic acid

  • pH adjustment : Final acidification to pH 1.8 maximizes precipitation while minimizing solubility

Enzymatic Synthesis

Though less common, enzymatic routes using pterin deaminases or oxidases have been explored for PCA production under mild conditions.

Key Enzymes

  • Pterin deaminase : Converts 7,8-dihydroneopterin to PCA via oxidative deamination

  • Xanthine oxidase : Catalyzes pterin oxidation in the presence of NAD⁺

Process Limitations

  • Low yield : ≤40% due to enzyme inhibition by PCA

  • Cost : High enzyme procurement expenses limit industrial use

Industrial vs. Laboratory-Scale Synthesis

ParameterIndustrial ProductionLaboratory Synthesis
Starting Material Biopterin (≥98% purity)Folic acid (pharmaceutical grade)
Oxidant H₂O₂ (cost-effective)KMnO₄ (higher yield)
Purification Crystallization + SPEHPLC (≥99% purity)
Throughput 50–100 kg/batch1–10 g/batch
Cost $120–150/kg$800–1,200/kg

Industrial methods prioritize H₂O₂ over KMnO₄ to avoid MnO₂ waste, though yields drop to 70–75%. Laboratory protocols achieve higher purity (≥99%) via HPLC but are economically impractical for mass production.

Optimization Strategies

Photochemical Method Enhancements

  • Photosensitizers : Riboflavin (0.1 mM) accelerates FA degradation by 1.8×

  • Oxygen saturation : Sparging with O₂ increases PCA yield to 82%

Oxidation Reaction Improvements

  • Catalytic MnO₂ : Recycles KMnO₄, reducing stoichiometric excess from 3× to 1.2×

  • Microwave assistance : Reduces reaction time from 60 minutes to 12 minutes (50°C)

Analytical Validation

PCA purity is verified through:

  • HPLC : Retention time 9.02 minutes (C18 column, 50 mM NH₄H₂PO₄ pH 3.0)

  • UV-Vis : λₘₐₓ = 263 nm (ε = 20,500 M⁻¹cm⁻¹ in NaOH)

  • Mass spectrometry : m/z 208.07 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions: Pterin-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological and Medicinal Applications

Pterin-6-carboxylic acid exhibits several biological activities that make it a candidate for therapeutic applications:

  • Immunomodulation : Research indicates that pterins, including Pt6C, function as immunomodulators. They are present in mammalian blood and tissues and are excreted in higher amounts by cancer patients, suggesting a role in immune response modulation .
  • Anti-tumor Activity : A derivative of Pt6C, calcium pterin-6-carboxylate (CaPterin-6-COOH), has demonstrated anti-tumor effects. In vitro studies have shown that it can inhibit tumor growth and has potential as a cancer therapeutic agent .
  • Anti-diabetic Effects : CaPterin-6-COOH has been shown to possess anti-diabetic properties, making it relevant for diabetes research .
  • Antiviral Properties : The compound also exhibits antiviral activity against viruses such as hepatitis B, highlighting its potential use in antiviral therapies .

Analytical Applications

This compound is used in various analytical methods due to its fluorescent properties:

  • Surface Enhanced Raman Spectroscopy (SERS) : Studies have utilized SERS to analyze the orientation of Pt6C on gold nanopillars. This technique enhances the detection sensitivity of pterins, which can be crucial for biosensing applications . The interaction of Pt6C with metal surfaces provides insights into its chemical behavior and potential uses in detecting physiological changes related to disease states.

Table 1: Summary of Analytical Techniques Involving this compound

TechniqueApplicationFindings
SERSBiosensingEnhanced detection sensitivity for physiological monitoring .
HPLCSeparation and quantificationEffective in analyzing pterins in biological samples .

Anti-tumor Efficacy Study

A study highlighted the efficacy of CaPterin-6-COOH in treating canine arthritis, where it exhibited greater therapeutic efficacy compared to other compounds like calcium folate and dipterinyl calcium pentahydrate . This suggests its potential use in treating inflammatory diseases.

Detection Method Development

Research involving the orientation of Pt6C on gold surfaces revealed that it could be effectively utilized in biosensing platforms. The study demonstrated how the molecular orientation affects the detection capabilities, paving the way for new diagnostic tools based on pterins .

Mechanism of Action

Pterin-6-carboxylic acid exerts its effects primarily through its role as a precursor in folic acid biosynthesis. It participates in enzymatic reactions involving aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase. These enzymes are crucial for various metabolic pathways, including DNA synthesis and repair .

Comparison with Similar Compounds

Structural Analogues

PT6C belongs to the pteridine family, which includes conjugated pterins (e.g., folic acid with glutamic acid tails) and unconjugated pterins (simpler structures). Key structural analogues include:

Compound Structural Features Key Differences from PT6C
7,8-Dihydropterin-6-carboxylic acid Reduced dihydro form of PT6C Saturated 7,8-bond; altered redox properties
6-Formylpterin (FPT) Formyl group at position 6 Carboxylic acid replaced by formyl group
Neopterin Hydroxyl groups at positions 2 and 3 Lack of carboxylic acid; immune biomarker
Biopterin Dihydroxypropyl side chain Involved in neurotransmitter synthesis
Xanthopterin Oxidized pteridine with ketone groups Different substitution pattern; yellow pigment

Physicochemical Properties

Property PT6C 7,8-Dihydropterin-6-COOH FPT Neopterin Biopterin
Molecular Weight 207.15 g/mol 209.16 g/mol (estimated) 193.14 253.23 237.24
logPₒcₜ/𝓌ₐₜ -1.488 -1.2 (estimated) -0.7 -1.1 -0.8
Fluorescence 360/450 nm Similar to PT6C Yes Yes Yes
Solubility Slight in DMSO High aqueous solubility Moderate Moderate Moderate

PT6C’s carboxylic acid group enhances hydrophilicity compared to methyl- or formyl-substituted analogues like FPT. Its fluorescence intensity is comparable to dihydropterin derivatives but distinct from non-carboxylated pterins like neopterin .

Analytical Detection Methods

Compound HPLC Retention Time (min) LOD (µM) Detection Method
PT6C 9.018 0.017 Fluorescence/UV
Neopterin 8.2 0.02 Fluorescence
Biopterin 10.5 0.03 Fluorescence
FPT N/A 0.05 LC-MS

PT6C’s carboxylic acid group may shorten retention times in reversed-phase HPLC compared to more hydrophobic pterins like biopterin .

Photochemical Behavior

  • PT6C and FPT : Both generate ROS under UVA, but PT6C’s carboxyl group stabilizes the molecule, prolonging ROS production compared to FPT .
  • FA vs. PT6C : FA is photolabile, degrading 2.1–5.8× faster than PT6C .
  • 6-Biopterin : Photolyzes to PT6C and H₂O₂, linking it to oxidative stress in vitiligo .

Pharmacokinetics and Therapeutic Potential

  • Absorption : PT6C shows poor gastrointestinal absorption compared to other pterins (e.g., colchicine derivatives) .

Biological Activity

Pterin-6-carboxylic acid (PCA) is a pteridine derivative that has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of PCA, focusing on its role in metabolic processes, potential as a biomarker, and inhibitory effects on specific enzymes.

This compound is characterized by the following properties:

PropertyValue
Molecular Formula C₇H₅N₅O₃
Molecular Weight 207.15 g/mol
CAS Number 948-60-7
Density 2.16 g/cm³
Boiling Point 608.7 °C
Melting Point Not Available

PCA serves as a precursor for folate synthesis, which is crucial for cellular growth, development, and repair .

1. Role in Metabolism

PCA is involved in various metabolic pathways, particularly those related to pteridine metabolism. Pteridines are essential cofactors in numerous biochemical reactions, including the hydroxylation of aromatic amino acids. PCA's role as a metabolic intermediate suggests its importance in maintaining cellular functions and homeostasis .

2. Potential Biomarker for Cancer

Recent studies have highlighted PCA's potential as a biomarker for cancer diagnosis. Research analyzing urinary pteridine levels indicated that PCA, along with other pteridines, could reflect the presence of malignancies. In particular, elevated levels of PCA were observed in cancer patients compared to healthy individuals, suggesting its utility in non-invasive cancer screening .

Table: Urinary Pteridine Levels in Cancer Patients vs. Healthy Subjects

PteridineCancer Patients (mean)Healthy Subjects (mean)
This compoundHigherLower
6-BiopterinHigherLower
XanthopterinHigherLower

This data indicates that PCA may serve as an effective biomarker alongside other pteridines.

3. Inhibition of Phosphodiesterase 5 (PDE5)

PCA has been identified as an inhibitor of phosphodiesterase 5 (PDE5), an enzyme implicated in erectile dysfunction. In silico docking studies demonstrated that PCA binds effectively to the active site of PDE5 with a binding energy of -7.1 kcal/mol, indicating strong interaction potential . The specific residues involved in binding include Ile 778, Phe 820, and Gln 817, which are critical for its inhibitory activity.

Research Findings

Recent investigations into PCA's biological activities have yielded promising results:

  • Inhibition Studies : PCA was shown to inhibit PDE5 effectively, suggesting its potential as a therapeutic agent for erectile dysfunction .
  • Biomarker Research : Studies analyzing urinary levels of PCA demonstrated its potential use as a non-invasive biomarker for early cancer diagnosis .
  • Metabolic Role : PCA's involvement in folate biosynthesis underscores its significance in cellular metabolism and health .

Case Studies

  • Erectile Dysfunction Treatment : A study explored the efficacy of PCA as a PDE5 inhibitor through molecular docking simulations, showing promising results that warrant further investigation into its therapeutic applications .
  • Cancer Biomarkers : A cohort study analyzed urinary pteridine levels among cancer patients and healthy controls, finding significant elevations in PCA levels among patients with various cancers, thus supporting its role as a potential biomarker for early detection .

Q & A

Q. What are the established methods for synthesizing and characterizing pterin-6-carboxylic acid?

this compound is synthesized via photodegradation of folic acid under controlled UVA exposure, followed by purification using techniques like column chromatography. Characterization typically involves nuclear magnetic resonance (NMR) to confirm the molecular structure (C₇H₅N₅O₃) and mass spectrometry (MS) to verify the molecular weight (207.15 g/mol). Melting point analysis (~300°C with decomposition) and solubility profiling in solvents like dimethyl sulfoxide (DMSO) are also critical for quality assessment .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in biological samples?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard, offering a linear detection range of 0.11–2.3 µM and a limit of detection (LOD) of 0.017 µM . For natural product extracts, gas chromatography-mass spectrometry (GC-MS) is used, with retention time and spectral matching against libraries like NIST ensuring identification . Electrochemical methods, such as MAAP–Gd(III)@EDMA, provide lower LODs (0.0080 µM) but require optimization for matrix interference .

Q. How does this compound contribute to DNA photochemical studies?

As a photosensitizer, this compound induces site-specific DNA oxidation via electron transfer, particularly at guanine-rich regions, under UVA irradiation. Experimental setups involve incubating DNA with the compound (e.g., 10–50 µM) and exposing it to controlled UVA doses (e.g., 365 nm, 10–20 J/cm²). Gel electrophoresis or HPLC-MS is then used to analyze oxidative damage, such as 8-oxoguanine formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound with PDE5?

Discrepancies in binding energy (e.g., -7.1 kcal/mol in one study vs. conflicting values elsewhere) may arise from computational vs. experimental approaches. To address this, validate molecular docking results with in vitro assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare binding distances (e.g., 2.05 Å vs. 2.23 Å) by crystallizing the PDE5-pterin complex for X-ray diffraction analysis .

Q. What experimental design considerations are critical for studying the photochemical effects of this compound?

Key variables include UVA intensity (measured in W/m²), compound concentration, and reaction pH. Controls should include dark controls (no UV), radical scavengers (e.g., mannitol for hydroxyl radicals), and reference compounds (e.g., riboflavin). Use oxygen-sensitive probes to quantify reactive oxygen species (ROS) generation, and validate findings with multiple DNA substrates (e.g., plasmid vs. oligonucleotide models) .

Q. What challenges arise in tracking this compound’s metabolic pathways in mammalian systems?

Challenges include low endogenous concentrations and rapid renal clearance. Stable isotope labeling (e.g., ¹³C or ¹⁵N) combined with HPLC-MS/MS can improve detection sensitivity. Tissue-specific studies (e.g., liver vs. kidney) require perfusion protocols to avoid cross-contamination. Additionally, distinguish endogenous this compound from dietary sources using controlled feeding experiments .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pterin-6-Carboxylic Acid
Reactant of Route 2
Pterin-6-Carboxylic Acid

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